Cas no 2171853-13-5 ({1-(2-cyclopropylethyl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

Technical Introduction: 1-(2-Cyclopropylethyl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-ylmethyl)(methyl)amine is a structurally complex amine derivative featuring a cyclopropyl-ethyl substituent and a tetrahydropyran (oxane) moiety linked to a 1,2,3-triazole core. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis due to its unique heterocyclic framework, which may confer desirable pharmacokinetic or binding properties. The presence of both polar (oxan-4-yl) and nonpolar (cyclopropylethyl) groups enhances its versatility in molecular design, enabling tailored solubility and reactivity. Its triazole scaffold is known for stability and bioactivity, making it valuable for applications in drug discovery and material science. Handling requires standard precautions for amine-containing compounds.
{1-(2-cyclopropylethyl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine structure
2171853-13-5 structure
商品名:{1-(2-cyclopropylethyl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine
CAS番号:2171853-13-5
MF:C14H24N4O
メガワット:264.366562843323
CID:5896826
PubChem ID:165607727

{1-(2-cyclopropylethyl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine 化学的及び物理的性質

名前と識別子

    • {1-(2-cyclopropylethyl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine
    • 2171853-13-5
    • {[1-(2-cyclopropylethyl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
    • EN300-1597176
    • インチ: 1S/C14H24N4O/c1-15-10-13-14(12-5-8-19-9-6-12)18(17-16-13)7-4-11-2-3-11/h11-12,15H,2-10H2,1H3
    • InChIKey: WFPXBTPZDVDFQE-UHFFFAOYSA-N
    • ほほえんだ: O1CCC(CC1)C1=C(CNC)N=NN1CCC1CC1

計算された属性

  • せいみつぶんしりょう: 264.19501140g/mol
  • どういたいしつりょう: 264.19501140g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 6
  • 複雑さ: 279
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 52Ų

{1-(2-cyclopropylethyl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1597176-5.0g
{[1-(2-cyclopropylethyl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
2171853-13-5
5g
$5221.0 2023-06-04
Enamine
EN300-1597176-1.0g
{[1-(2-cyclopropylethyl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
2171853-13-5
1g
$1801.0 2023-06-04
Enamine
EN300-1597176-1000mg
{[1-(2-cyclopropylethyl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
2171853-13-5
1000mg
$1801.0 2023-09-23
Enamine
EN300-1597176-10000mg
{[1-(2-cyclopropylethyl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
2171853-13-5
10000mg
$7742.0 2023-09-23
Enamine
EN300-1597176-10.0g
{[1-(2-cyclopropylethyl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
2171853-13-5
10g
$7742.0 2023-06-04
Enamine
EN300-1597176-50mg
{[1-(2-cyclopropylethyl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
2171853-13-5
50mg
$1513.0 2023-09-23
Enamine
EN300-1597176-5000mg
{[1-(2-cyclopropylethyl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
2171853-13-5
5000mg
$5221.0 2023-09-23
Enamine
EN300-1597176-2500mg
{[1-(2-cyclopropylethyl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
2171853-13-5
2500mg
$3530.0 2023-09-23
Enamine
EN300-1597176-0.25g
{[1-(2-cyclopropylethyl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
2171853-13-5
0.25g
$1657.0 2023-06-04
Enamine
EN300-1597176-0.05g
{[1-(2-cyclopropylethyl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
2171853-13-5
0.05g
$1513.0 2023-06-04

{1-(2-cyclopropylethyl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine 関連文献

{1-(2-cyclopropylethyl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amineに関する追加情報

Comprehensive Overview of {1-(2-cyclopropylethyl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine (CAS No. 2171853-13-5)

The compound {1-(2-cyclopropylethyl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine, identified by its CAS No. 2171853-13-5, represents a novel and highly specialized chemical entity in the field of medicinal chemistry and drug discovery. This molecule features a unique structural framework, combining a 1,2,3-triazole core with a cyclopropylethyl substituent and a oxan-4-yl (tetrahydropyran) moiety, which collectively contribute to its potential pharmacological properties. Researchers and pharmaceutical developers are increasingly interested in such heterocyclic compounds due to their versatility in targeting diverse biological pathways.

In recent years, the scientific community has witnessed a surge in studies focusing on 1,2,3-triazole derivatives, driven by their stability, synthetic accessibility, and bioisosteric properties. The incorporation of a cyclopropyl group in {1-(2-cyclopropylethyl)-5-(oxan-4-yl)-1H-1,3-triazol-4-ylmethyl}(methyl)amine is particularly noteworthy, as cyclopropane rings are known to enhance metabolic stability and binding affinity in drug candidates. Meanwhile, the tetrahydropyran (oxan-4-yl) fragment introduces conformational rigidity, potentially improving selectivity for specific biological targets. These attributes align with current trends in fragment-based drug design and scaffold hopping strategies.

The CAS No. 2171853-13-5 compound has garnered attention in the context of central nervous system (CNS) drug development, a hot topic in 2024 due to the growing demand for therapies addressing neurodegenerative diseases and mood disorders. Its structural features suggest potential interactions with G-protein-coupled receptors (GPCRs) or ion channels, which are critical targets in neuroscience research. Furthermore, the presence of a methylamine group may facilitate blood-brain barrier penetration, a key consideration for CNS-active molecules. This aligns with frequent search queries such as "new CNS drug scaffolds 2024" and "GPCR-targeted heterocycles."

From a synthetic chemistry perspective, {1-(2-cyclopropylethyl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine exemplifies the power of click chemistry in modern drug discovery. The 1,2,3-triazole ring can be efficiently constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction that dominates discussions in green chemistry forums due to its atom economy and mild conditions. This synthetic approach resonates with industry demands for sustainable medicinal chemistry, a frequently searched topic among pharmaceutical professionals.

While the exact biological profile of CAS No. 2171853-13-5 remains under investigation, its structural analogs have shown promise in modulating neurotransmitter systems. The compound's logP and polar surface area, estimated from its structure, suggest favorable drug-likeness properties, making it relevant to popular searches like "predicting drug bioavailability 2024." Additionally, the oxan-4-yl group's similarity to sugar moieties raises intriguing possibilities for glycomimetic applications, another trending area in drug design.

In conclusion, {1-(2-cyclopropylethyl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine (CAS No. 2171853-13-5) embodies several cutting-edge themes in contemporary pharmaceutical research. Its hybrid architecture bridges small-molecule drug discovery and biophysical optimization, addressing frequent industry queries about "next-generation drug scaffolds." As research progresses, this compound may emerge as a valuable tool for understanding structure-activity relationships in heterocyclic medicinal chemistry, particularly for CNS targets.

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